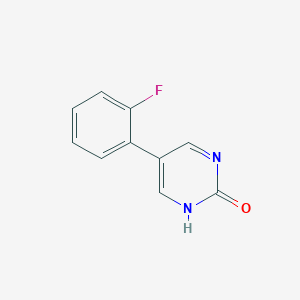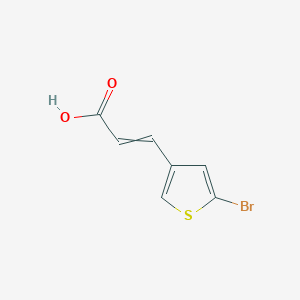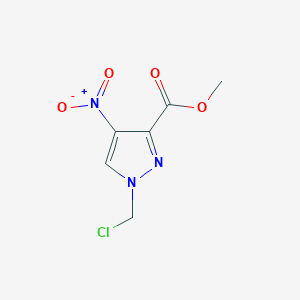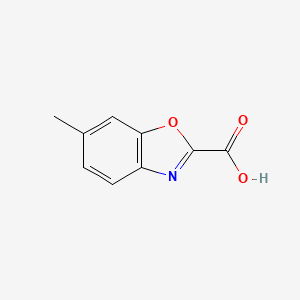
5-(2-Fluorophenyl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyrimidines, ketones, and reduced derivatives, which can have different biological activities.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
4,6-Diphenylpyrimidin-2-amine: Studied for its anticancer activity.
2-(Pyridin-2-yl)pyrimidin-2-ol: Used in medicinal chemistry for various applications.
Uniqueness
5-(2-Fluorophenyl)pyrimidin-2-ol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1111103-52-6 |
|---|---|
Formule moléculaire |
C10H7FN2O |
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
Clé InChI |
QXYJCGQWIVNTEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)


